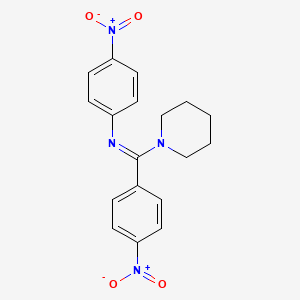
(4-Nitro-phenyl)-((4-nitro-phenyl)-piperidin-1-YL-methylene)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Nitro-phenyl)-((4-nitro-phenyl)-piperidin-1-YL-methylene)-amine is a complex organic compound with the molecular formula C18H18N4O4 and a molecular weight of 354.369 g/mol . This compound is characterized by the presence of nitro groups and a piperidine ring, making it a unique structure in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitro-phenyl)-((4-nitro-phenyl)-piperidin-1-YL-methylene)-amine typically involves the reaction of 4-nitroaniline with piperidine and formaldehyde under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for maximum yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Quality control measures are implemented to monitor the purity and composition of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Nitro-phenyl)-((4-nitro-phenyl)-piperidin-1-YL-methylene)-amine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Halogenated compounds, base catalysts.
Major Products Formed
Oxidation: Amines.
Reduction: Nitroso derivatives.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
(4-Nitro-phenyl)-((4-nitro-phenyl)-piperidin-1-YL-methylene)-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (4-Nitro-phenyl)-((4-nitro-phenyl)-piperidin-1-YL-methylene)-amine involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The piperidine ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Nitro-phenyl)-((3-nitro-phenyl)-piperidin-1-YL-methylene)-amine
- (4-(4-Chloro-phenyl)-piperazin-1-YL)-((3-nitro-phenyl)-ethylidene)-amine
- (4-Benzyl-piperazin-1-YL)-((1-(4-nitro-phenyl)-ethylidene)-amine
Uniqueness
(4-Nitro-phenyl)-((4-nitro-phenyl)-piperidin-1-YL-methylene)-amine is unique due to its dual nitro groups and piperidine ring, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
62718-40-5 |
|---|---|
Formule moléculaire |
C18H18N4O4 |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
N,1-bis(4-nitrophenyl)-1-piperidin-1-ylmethanimine |
InChI |
InChI=1S/C18H18N4O4/c23-21(24)16-8-4-14(5-9-16)18(20-12-2-1-3-13-20)19-15-6-10-17(11-7-15)22(25)26/h4-11H,1-3,12-13H2 |
Clé InChI |
KHZQIEIAALOFTP-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C(=NC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965852.png)
![2-[(2E)-2-benzylidenehydrazinyl]-4-(4-methylphenyl)-1,3-thiazole](/img/structure/B11965858.png)
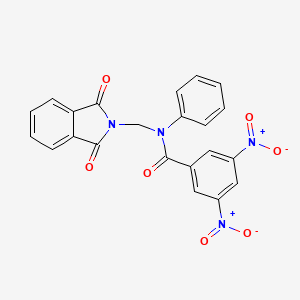
![Propanamide,N'-(1-methyl-1,2-ethanediyl)bis[3-[(methylsulfonyl)oxy]-](/img/structure/B11965868.png)
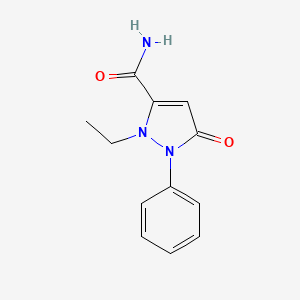
![(5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965882.png)

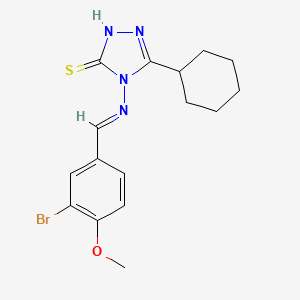

![(5Z)-3-Hexyl-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965912.png)
![2-[(3-chlorophenyl)amino]-9-methyl-3-[(E)-(phenylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11965919.png)
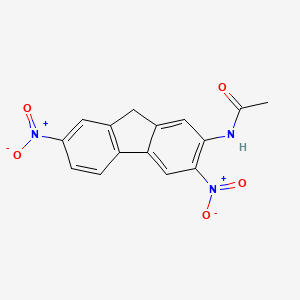

![(5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965939.png)
